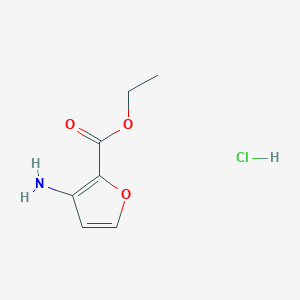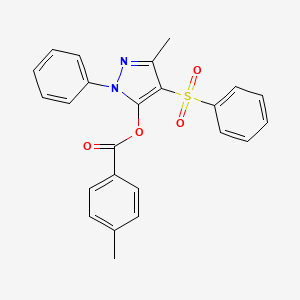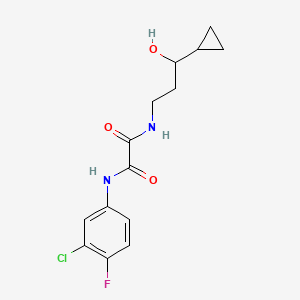
N1-(3-chloro-4-fluorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves understanding the reactions the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Oxalamide Compounds and Derivatives
Oxalamide compounds and their derivatives, such as "N1-(3-chloro-4-fluorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide," are of interest in various scientific research fields due to their unique structural and functional properties. These compounds have been studied for their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Materials Science : Oxalamide derivatives have been investigated for their potential use in the synthesis of polymers and materials with specific mechanical and chemical properties. For example, the synthesis and characterization of fluoropolymers using bis(epoxide)s with dicarboxylic acids and diols demonstrate the utility of such compounds in creating materials with desirable thermal stability and solubility properties (Ito et al., 2002).
Pharmaceutical Applications : In the pharmaceutical industry, oxalamide derivatives have been explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The structure-activity relationships of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives as dopamine receptor ligands highlight the potential for designing targeted therapeutic agents (Claudi et al., 1992).
Organic Synthesis : These compounds are also valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presents a new synthetic route to these compounds, demonstrating their versatility in organic synthesis (Mamedov et al., 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential future applications of the compound, based on its properties and reactivity.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c15-10-7-9(3-4-11(10)16)18-14(21)13(20)17-6-5-12(19)8-1-2-8/h3-4,7-8,12,19H,1-2,5-6H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNIOJSFNLJRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
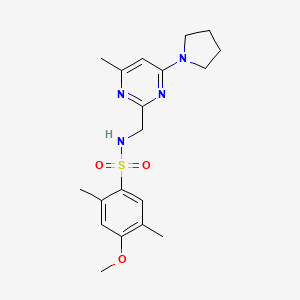
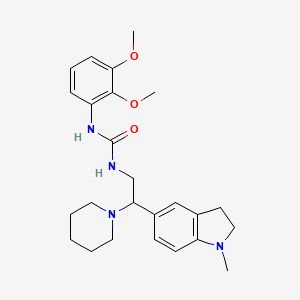
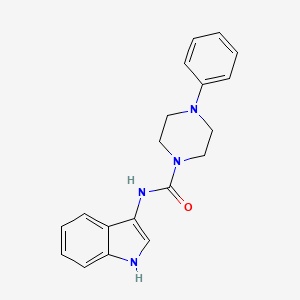
![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine](/img/structure/B2646068.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2646070.png)
![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2646071.png)
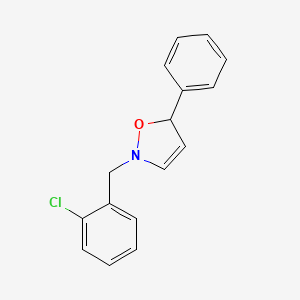
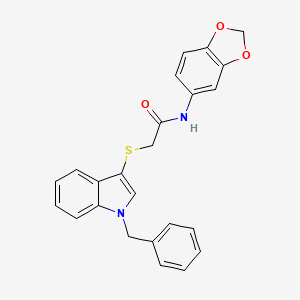
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646076.png)
